DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
Overview
Description
DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is a complex organic compound with a unique structure that includes a dimethyl ester of isophthalic acid, a diphenylpropylamine moiety, and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalic acid derivative. The key steps include:
Esterification: Isophthalic acid is esterified with methanol in the presence of a strong acid catalyst to form dimethyl isophthalate.
Amidation: The dimethyl isophthalate is then reacted with 3,3-diphenylpropylamine to form the corresponding amide.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-(((3-ME-1-PH-1H-THIENO(2,3-C)PYRAZOL-5-YL)CARBONYL)AMINO)ISOPHTHALATE
- DIMETHYL 5-((2-METHYL-3-NITROBENZOYL)AMINO)ISOPHTHALATE
Uniqueness
DIMETHYL 5-({[(3,3-DIPHENYLPROPYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE is unique due to its combination of a diphenylpropylamine moiety and a carbothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
dimethyl 5-(3,3-diphenylpropylcarbamothioylamino)benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-31-24(29)20-15-21(25(30)32-2)17-22(16-20)28-26(33)27-14-13-23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,15-17,23H,13-14H2,1-2H3,(H2,27,28,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFRKLFNNFYOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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